Sulfo-SANPAH

Description

Properties

IUPAC Name |

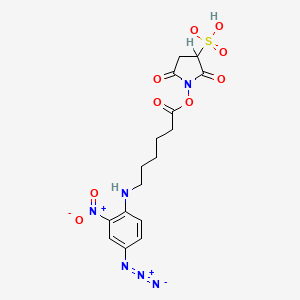

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sulfo-SANPAH Crosslinker: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) is a heterobifunctional crosslinking agent widely employed in biological research to covalently link molecules.[1][2] Its unique properties, featuring both an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group, allow for a two-step conjugation process. This enables the controlled and specific formation of stable bonds between proteins and other molecules or surfaces.[3][4] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, facilitating its use in aqueous environments common in biological experiments.[5][6] This guide provides an in-depth overview of the this compound crosslinker, its mechanism of action, quantitative parameters, a detailed experimental protocol for a common application, and visual representations of its chemical reactions and workflow.

Core Mechanism of Action

The functionality of this compound is centered around its two distinct reactive groups, separated by a spacer arm of 18.2 Å.[1][6][7] This separation allows for flexibility and minimizes steric hindrance during the crosslinking process.

-

Amine-Reactive NHS Ester Group : The N-hydroxysuccinimide (NHS) ester readily reacts with primary amine groups (-NH2), commonly found on the side chains of lysine (B10760008) residues in proteins.[3] This reaction, which is most efficient at a pH range of 7-9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3][8] This initial step allows for the specific labeling of a protein of interest.

-

Photoactivatable Nitrophenyl Azide Group : The second reactive group is a nitrophenyl azide. Upon exposure to UV light, typically in the range of 320-350 nm, the azide group is converted into a highly reactive nitrene group.[2][3] This nitrene can then non-specifically insert into C-H and N-H bonds or react with double bonds, forming a covalent linkage with a second molecule or surface.[4] This photoactivation step provides temporal control over the crosslinking reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound crosslinker to facilitate experimental design and optimization.

| Property | Value | References |

| Molecular Weight | 492.40 g/mol | [1][7] |

| Spacer Arm Length | 18.2 Å | [1][6][7] |

| Maximum Absorbance | 320-350 nm (for photoactivation) | [2][3][5] |

| Solubility | Water-soluble (up to 10 mM) | [9] |

Table 1: Physicochemical Properties of this compound

| Parameter | Condition | Value | References |

| NHS Ester Reaction | |||

| pH | 7-9 (optimal) | [3][8] | |

| Temperature | Room Temperature or 4°C | [1] | |

| Reaction Time | 30-60 minutes | [1] | |

| NHS Ester Half-Life | |||

| pH 7.0, 0°C | 4-5 hours | [9] | |

| pH 8.6, 4°C | 10 minutes | [9] | |

| Photoactivation | |||

| Wavelength | 320-350 nm | [2][5] | |

| Light Source | High-wattage UV lamp | [7][8] |

Table 2: Recommended Reaction Conditions and Stability

Experimental Protocol: Covalent Immobilization of Proteins onto a Polyacrylamide Hydrogel Surface

This protocol details a common application of this compound: the functionalization of a polyacrylamide (PAA) hydrogel surface with an extracellular matrix (ECM) protein, such as fibronectin or collagen, to study cell adhesion and mechanotransduction.[8][10]

Materials:

-

This compound crosslinker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water (ddH2O)

-

Polyacrylamide (PAA) hydrogel on a glass coverslip

-

UV cross-linker oven or a high-wattage UV lamp (300-460 nm)

-

ECM protein solution (e.g., 1 mg/mL Fibronectin in PBS, pH 7.4)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Methodology:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][7]

-

Prepare a stock solution by dissolving this compound powder in anhydrous DMSO. For example, add 20 µL of DMSO per 1 mg of this compound.[10]

-

Working aliquots can be flash-frozen in liquid nitrogen and stored at -80°C for future use.[10]

-

-

Activation of the Polyacrylamide Hydrogel Surface:

-

Remove any excess water from the surface of the PAA hydrogel.[10]

-

Immediately before use, dilute the this compound stock solution in ddH2O to a working concentration (e.g., 2 mg/mL).[10] Note that the NHS ester has a short half-life in aqueous solutions.[10]

-

Coat the surface of the PAA hydrogel with the diluted this compound solution (approximately 200 µL for a standard coverslip).[10]

-

Expose the gel surface to UV light (300-460 nm) for a specified time (e.g., 1.5 minutes with an 8W lamp at a distance of 2-3 inches).[7][10] The color of the this compound solution will change from orange to brown upon successful activation.[10]

-

-

Protein Conjugation:

-

Wash the UV-treated hydrogel with fresh ddH2O to remove unreacted this compound.[10]

-

Pipette the ECM protein solution (e.g., ~50 µL of 1 mg/mL Fibronectin) onto a piece of Parafilm.[10]

-

Invert the activated hydrogel-coated coverslip onto the drop of protein solution, ensuring the gel surface is in contact with the protein.[10]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

-

-

Washing and Storage:

-

After incubation, place the coverslips in a sterile dish containing PBS (pH 7.4) to wash off any unbound protein.[10]

-

The functionalized hydrogels are now ready for cell culture experiments.

-

Visualizing the Mechanism and Workflow

Diagram 1: this compound Mechanism of Action

Caption: The two-step reaction mechanism of the this compound crosslinker.

Diagram 2: Experimental Workflow for Protein Immobilization

Caption: A typical experimental workflow for immobilizing proteins onto a surface.

References

- 1. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]

- 2. Hydrogels with enhanced protein conjugation efficiency reveal stiffness-induced YAP localization in stem cells depends on biochemical cues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanocomposix.com [nanocomposix.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. interchim.fr [interchim.fr]

- 6. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 7. proteochem.com [proteochem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. Preparation of Complaint Matrices for Quantifying Cellular Contraction - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-SANPAH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinking agent. This document details its chemical structure, and physical and chemical properties, and provides established experimental protocols for its application in life sciences research and drug development.

Core Properties of this compound

This compound is a versatile tool for covalently linking molecules. It possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097). The NHS ester reacts with primary amines, commonly found in proteins and other biomolecules, to form stable amide bonds. The nitrophenyl azide group is photo-reactive; upon exposure to UV light (typically between 320-350 nm), it forms a highly reactive nitrene group that can non-selectively insert into C-H and N-H bonds.[1][2] This dual reactivity makes this compound an invaluable reagent for a wide range of applications, including the immobilization of proteins onto surfaces and the formation of protein-protein conjugates.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | [1] |

| Synonyms | N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (B1226103) | [3][4][5] |

| CAS Number | 102568-43-4 | [1][3] |

| Molecular Formula | C₁₆H₁₈N₆O₉S | [1] |

| Molecular Weight | 470.4 g/mol (acid form), 492.40 g/mol (sodium salt) | [1][4][6] |

| Purity | >90% | [1] |

| Appearance | Red-Orange Solid | [4] |

| Solubility | Soluble in water up to 10 mM, also soluble in DMF and DMSO | [1][4] |

| Spacer Arm Length | 18.2 Å | [3][4][5] |

| Photoactivation λ | 320-350 nm | [1] |

Mechanism of Action: A Two-Step Crosslinking Process

The utility of this compound lies in its two-step reaction mechanism, which allows for controlled conjugation. First, the NHS ester reacts with a primary amine on the target molecule in a light-independent manner. Subsequently, the nitrophenyl azide is activated by UV light to form a covalent bond with a second molecule.

Caption: this compound's two-step reaction mechanism.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for common applications.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking a protein to another molecule.

Materials:

-

This compound

-

Reaction Buffer: Amine-free buffer with a pH of 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4; 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate).[1] Do not use Tris or glycine (B1666218) buffers as they contain primary amines that will compete with the reaction.[1]

-

Protein solution

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis equipment

-

UV lamp (320-350 nm wavelength)

Procedure:

-

Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare a 10 mM stock solution of this compound in the reaction buffer immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[1][3]

-

Amine Reaction: Add a 20-fold molar excess of the this compound solution to your protein solution.[3] The final concentration of the crosslinker should be between 0.5 to 5 mM.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[3]

-

Removal of Excess Crosslinker (Optional but Recommended): Remove unreacted and hydrolyzed this compound by desalting or dialysis against the reaction buffer. This step is crucial to prevent unwanted reactions during photoactivation.

-

Photoactivation: Expose the sample to a UV lamp (320-350 nm) for 5-15 minutes.[3][6] The optimal time and distance from the lamp should be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris) can be added.[3]

Protocol for Covalent Immobilization of Proteins onto a Polyacrylamide Hydrogel Surface

This method is widely used in mechanobiology studies to investigate cellular responses to substrate stiffness.

Materials:

-

Polyacrylamide (PAA) gel

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized water (ddH₂O)

-

UV cross-linker oven or UV lamp

-

Extracellular matrix (ECM) protein solution (e.g., fibronectin, collagen) in PBS, pH 7.4.[7]

Procedure:

-

This compound Stock Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20 µl per mg of this compound).[7] Aliquot and store at -80°C, protected from light and moisture.[7]

-

Gel Preparation: Remove any excess water from the surface of the PAA gel.[7]

-

This compound Application: Immediately before use, dilute the this compound/DMSO stock in ddH₂O to a working concentration (e.g., 2 mg/ml, pH 7).[7] Coat the gel surface with the diluted this compound solution.[7] Note that the half-life of this compound in an aqueous solution is short, so this step should be performed quickly.[7]

-

Photo-activation: Expose the gel to UV light (e.g., 8W, 254 nm at a distance of 2-3 inches for 1.5 minutes).[7] The this compound will change color from orange to brown upon activation.[7]

-

Washing: Wash the UV-treated gel with ddH₂O to remove unreacted this compound.[7]

-

Protein Incubation: Invert the activated gel onto a droplet of the ECM protein solution and incubate for at least 2 hours at room temperature or overnight at 4°C.[6][7]

-

Final Wash: Wash the gel with PBS to remove any non-covalently bound protein before use in cell culture experiments.[7]

Visualized Workflows and Structures

Diagrams created using the DOT language provide clear visual representations of key concepts and processes.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Protein Immobilization

Caption: General experimental workflow for this compound crosslinking.

Applications in Research and Drug Development

This compound is a powerful reagent with broad applications in both fundamental research and the development of therapeutics.

-

Cell Adhesion and Mechanobiology: By immobilizing ECM proteins onto hydrogels of varying stiffness, researchers can investigate how mechanical cues influence cell behavior, including adhesion, migration, and differentiation.[7][8] This is particularly relevant in cancer research and regenerative medicine.

-

Drug Delivery: this compound can be used to functionalize nanoparticles and other drug delivery vehicles with targeting ligands (e.g., antibodies, peptides) to enhance site-specific drug accumulation.

-

Immunoassay Development: The covalent attachment of antibodies or antigens to solid supports is a critical step in the development of robust and sensitive immunoassays, such as ELISA and Western blotting.

-

Biomaterial Engineering: this compound is employed to modify the surfaces of biomaterials to improve their biocompatibility and to promote specific cellular interactions for tissue engineering applications.[9]

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light.[3] When preparing solutions, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3] Aqueous solutions of this compound should be prepared immediately before use and should not be stored, as the NHS ester moiety readily hydrolyzes.[1]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. cephamls.com [cephamls.com]

- 3. proteochem.com [proteochem.com]

- 4. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. people.bu.edu [people.bu.edu]

- 7. Preparation of Complaint Matrices for Quantifying Cellular Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogels with enhanced protein conjugation efficiency reveal stiffness-induced YAP localization in stem cells depends on biochemical cues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Sulfo-SANPAH: A Technical Guide to Water Solubility and Stability for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with in-depth information on the water solubility and stability of Sulfo-SANPAH (N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate), a heterobifunctional crosslinker. A comprehensive understanding of its chemical properties is crucial for its effective application in experimental settings.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, primarily used for crosslinking proteins and other molecules. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a photoactivatable nitrophenyl azide (B81097) group that, upon exposure to UV light, can react with a wide range of chemical groups. The sulfonyl group on the NHS ester ring renders the molecule water-soluble.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound

| Solvent | Maximum Concentration | Notes |

| Water | 10 mM | Immediately water-soluble; solutions should be prepared immediately before use due to hydrolysis.[1] |

| DMSO, DMF | > 10 mM | Can be used to achieve higher concentration stock solutions. |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Shelf Life | Conditions |

| Solid Powder | -20°C | > 2 years | Dry, dark, and protected from moisture.[2] |

| Solid Powder | 0 - 4°C | Days to weeks | For short-term storage.[2] |

| Stock Solution (Aqueous) | Not Recommended | Not Recommended | The NHS ester is highly susceptible to hydrolysis.[1][3][4] |

| Stock Solution (DMSO) | -80°C | Up to 6 months | Use within 6 months.[5] |

| Stock Solution (DMSO) | -20°C | Up to 1 month | Use within 1 month.[5] |

Key Stability Considerations

The primary factor affecting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester. This reaction is pH-dependent, with the rate of hydrolysis increasing at higher pH.[1] It is crucial to use non-amine-containing buffers at a pH range of 7-9 for optimal reaction with primary amines while minimizing hydrolysis.[1] The molecule is also sensitive to moisture in its solid form; therefore, it is essential to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][4]

Experimental Protocols

Below is a generalized protocol for a two-step crosslinking reaction using this compound.

Materials

-

This compound

-

Protein/molecule with a primary amine (Molecule A)

-

Molecule to be crosslinked (Molecule B)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other non-amine, non-sulfhydryl containing buffers (e.g., HEPES, carbonate/bicarbonate, borate).[1][4]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Desalting column

Procedure

-

Preparation of this compound: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration (typically 10 mM).[1][4]

-

Reaction with Molecule A: Add the this compound solution to Molecule A at a molar excess (e.g., 20-fold). Incubate in the dark at room temperature for 30-60 minutes.

-

Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column. This step is critical to prevent unwanted reactions in the subsequent step.

-

Photoactivation and Crosslinking: Add Molecule B to the this compound-activated Molecule A. Expose the mixture to UV light (320-350 nm) for 5-15 minutes to activate the nitrophenyl azide group and induce crosslinking to Molecule B.[2]

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer to consume any unreacted NHS esters.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 4. proteochem.com [proteochem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (B1226103), commonly known as Sulfo-SANPAH, is a water-soluble, heterobifunctional crosslinking agent.[1][2][3][4] It is an invaluable tool in biochemistry, cell biology, and biomaterials science for covalently linking molecules.[4][5] this compound features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a photoactivatable nitrophenyl azide (B81097) group that can form covalent bonds with a wide range of chemical groups upon exposure to UV light.[4][6][7] This dual reactivity allows for a two-step crosslinking process, providing researchers with precise control over the conjugation of biomolecules. The inclusion of a sulfonate group on the succinimide (B58015) ring renders the molecule water-soluble, making it particularly well-suited for applications in aqueous environments and for modifying cell-surface proteins without permeating the cell membrane.[6][8][9]

Core Properties and Specifications

This compound is characterized by several key physical and chemical properties that are critical for its effective use in experimental design. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 492.40 g/mol (sodium salt) | [6][10][11][12][13] |

| 470.41 g/mol (free acid) | [5][14][15][16] | |

| Spacer Arm Length | 18.2 Å | [1][3][6][10][11][14][17] |

| Chemical Formula | C₁₆H₁₇N₆NaO₉S (sodium salt) | [10][11][18] |

| C₁₆H₁₈N₆O₉S (free acid) | [5][14][15][16] | |

| Appearance | Orange to red solid | [5][10][12] |

| Solubility | Soluble in water (up to 10 mM), DMSO, and DMF | [5][6][10][14] |

| Reactive Groups | Sulfo-NHS ester, Nitrophenyl azide | [7] |

| Reactivity | Primary amines (-NH₂), Photo-activated C-H, N-H, and double bond insertion | [4][6][7][18] |

| Photoactivation λ | 320-350 nm | [1][2][7][14][17] |

| Cleavability | Non-cleavable | [7][8] |

Reaction Mechanism

The utility of this compound lies in its two-step reaction mechanism, which allows for controlled, sequential crosslinking.

-

Amine Reaction: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with primary amino groups (-NH₂) in a pH range of 7-9 to form stable amide bonds.[6][7] This reaction is typically performed in the dark to prevent premature activation of the photoreactive group.[6][9]

-

Photoactivation: Upon exposure to UV light (optimally between 320-350 nm), the nitrophenyl azide group forms a highly reactive nitrene intermediate.[1][2][7][14][17] This nitrene can then non-selectively insert into C-H and N-H bonds or react with double bonds, forming a stable covalent linkage with a second molecule.[4][6][7][18]

Caption: this compound two-step crosslinking reaction workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its general use in crosslinking and a more specific application in the functionalization of polyacrylamide gels.

General Protein-Protein Crosslinking Protocol

This protocol outlines the basic steps for crosslinking two proteins using this compound.

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][11]

-

Prepare a stock solution of this compound (e.g., 10 mM) immediately before use in an appropriate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) or a dry water-miscible organic solvent like DMSO or DMF.[6][11] Do not store aqueous stock solutions as the NHS ester is susceptible to hydrolysis.[1][6]

-

-

Reaction with the First Protein (Amine-reactive step):

-

Dissolve the protein containing primary amines in a non-amine-containing buffer (e.g., PBS, HEPES, borate) at pH 7-9.[6] Avoid buffers containing Tris or glycine.[6]

-

Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the crosslinker is typically between 0.5 to 5 mM.[11]

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes to 1 hour, or on ice for a slightly longer duration.[11]

-

-

Removal of Excess Crosslinker (Optional but Recommended):

-

Photo-activation and Crosslinking to the Second Protein:

-

Add the second protein to the solution containing the modified first protein.

-

Expose the reaction mixture to UV light at a wavelength of 320-350 nm.[1][11] A high-wattage UV lamp positioned 5-10 cm from the sample is recommended.[6][11] Avoid wavelengths below 300 nm to prevent protein damage.[6] The exposure time will vary depending on the lamp's power and the sample concentration.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent such as 25-60 mM Tris can be added and incubated for 10-15 minutes at room temperature.[11]

-

Caption: Experimental workflow for protein-protein crosslinking.

Protocol for Polyacrylamide Gel Functionalization

This compound is widely used to couple extracellular matrix (ECM) proteins to polyacrylamide (PAA) gels for cell culture studies.[1][5]

-

Gel Preparation: Prepare PAA gels of the desired stiffness according to standard protocols.

-

This compound Stock Preparation:

-

Gel Surface Activation:

-

Immediately before use, dilute the this compound/DMSO stock solution in a suitable buffer (e.g., ddH₂O or 50 mM HEPES, pH 7.5) to a working concentration (e.g., 0.2-2 mg/ml).[20][21]

-

Coat the surface of the PAA gel with the diluted this compound solution.

-

Expose the gel to UV light (e.g., 365 nm) for approximately 10 minutes to activate the nitrophenyl azide and covalently attach the linker to the gel matrix.[21] The color of the this compound will change from orange to brown upon activation.[20]

-

-

Washing:

-

ECM Protein Coupling:

-

Pipette a solution of the desired ECM protein (e.g., 0.2 mg/ml Collagen I or 1 mg/ml Fibronectin) onto the activated gel surface.[20][22]

-

Incubate for several hours at room temperature or overnight at 4°C in a humidified chamber to allow the NHS-ester group of the now gel-bound linker to react with primary amines on the protein.[20][22]

-

-

Final Washing and Sterilization:

-

Wash the gels extensively with PBS to remove any unbound protein.

-

The functionalized gels can then be sterilized (e.g., with UV light) and are ready for cell seeding.

-

Applications

This compound's unique properties make it suitable for a variety of applications, including:

-

Cell Surface Protein Crosslinking: Its water solubility and membrane impermeability make it ideal for studying protein interactions on the surface of living cells.[6][9]

-

Immobilization of Biomolecules: It is widely used to attach proteins, peptides, or other ligands to various substrates, including hydrogels, beads, and sensor surfaces for applications in cell culture, affinity chromatography, and diagnostics.[4][5]

-

Western Blotting: this compound can be used to enhance the detection of protein-protein interactions in Western blot experiments.[1][2]

-

Drug Delivery: It is utilized in the functionalization of micro- and nanoscale hydrogel systems for targeted drug delivery.[4]

Storage and Handling

Proper storage and handling are critical to maintain the reactivity of this compound.

-

Storage: Store the solid reagent at -20°C, protected from light and moisture.[6][11] It can be shipped at ambient temperature but should be stored appropriately upon receipt.[11]

-

Handling: this compound is moisture-sensitive.[6] Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use, as the Sulfo-NHS ester readily hydrolyzes in aqueous solutions.[1][6] Discard any unused reconstituted crosslinker.[6] When using organic solvents like DMSO, ensure they are anhydrous.[20]

References

- 1. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 2. medkoo.com [medkoo.com]

- 3. N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) [proteochem.com]

- 4. ProChem, Inc. This compound, CAS 102568-43-4 - Photo-Crosslinker for Bioconjugation [prochemonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. cephamls.com [cephamls.com]

- 8. Photoreactive Crosslinker | this compound | G-Biosciences [gbiosciences.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. covachem.com [covachem.com]

- 11. proteochem.com [proteochem.com]

- 12. This compound - CD Biosynsis [biosynsis.com]

- 13. scbt.com [scbt.com]

- 14. This compound, primary amine-nitrophenylazide crosslinker (CAS 102568-43-4) | Abcam [abcam.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | C16H18N6O9S | CID 3035866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound 1 gram - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 18. This compound (sulfosuccinimidyl 6-(4′-azido-2′-nitrophenylamino)hexanoate) | Krackeler Scientific, Inc. [krackeler.com]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Preparation of Complaint Matrices for Quantifying Cellular Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]

- 22. people.bu.edu [people.bu.edu]

Sulfo-SANPAH: A Technical Guide for Heterobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a versatile heterobifunctional crosslinker. This document details its core properties, reaction mechanisms, and applications, with a focus on its utility in life sciences research and its potential in the realm of drug development.

Core Principles of this compound

This compound is a water-soluble, heterobifunctional crosslinking agent designed to covalently link two different molecules.[1] Its utility stems from the presence of two distinct reactive groups at opposite ends of a spacer arm: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097).[][3] The sulfated succinimidyl ester imparts water solubility, allowing for reactions to be conducted in aqueous environments without the need for organic solvents.[][4]

The key features of this compound are:

-

Heterobifunctionality : It possesses two different reactive moieties, enabling sequential and controlled conjugation of two different target molecules.[1]

-

Amine Reactivity : The Sulfo-NHS ester group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[]

-

Photo-reactivity : The nitrophenyl azide group is photo-activatable. Upon exposure to UV light (optimally at 320-350 nm), it forms a highly reactive nitrene group that can non-specifically insert into C-H and N-H bonds or react with nucleophiles.[][5] This allows for the conjugation to molecules that may lack specific functional groups.

-

Water Solubility : The presence of a sulfonate group on the NHS ring makes this compound water-soluble, which is advantageous for reactions involving biological molecules that are sensitive to organic solvents.[][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Alternative Name | N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate | [6] |

| Molecular Weight | 492.40 g/mol | [][6] |

| Spacer Arm Length | 18.2 Å | [][6] |

| Chemical Formula | C16H17N6NaO9S | [6] |

| CAS Number | 102568-43-4 | [][6] |

| Photoactivation Wavelength | 320-350 nm | [][5] |

Reaction Mechanism and Experimental Workflow

The use of this compound involves a two-step reaction process. First, the amine-reactive Sulfo-NHS ester is reacted with a molecule containing primary amines. Subsequently, the azide group is photo-activated to react with a second molecule.

Step 1: Amine Acylation

The Sulfo-NHS ester of this compound reacts with primary amines in a pH-dependent manner, typically between pH 7 and 9. The reaction involves the nucleophilic attack of the primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

Caption: Reaction of this compound's NHS ester with a primary amine.

Step 2: Photo-activation and Crosslinking

Upon exposure to UV light, the nitrophenyl azide group of the acylated intermediate is converted into a highly reactive nitrene. This nitrene can then undergo a variety of insertion reactions, primarily with C-H and N-H bonds, to form a stable covalent crosslink with a second molecule.

Caption: Photo-activation of the azide group and crosslinking.

Experimental Protocols

The following is a general protocol for using this compound. Optimal conditions may vary depending on the specific application and molecules involved.

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Target molecule for photo-conjugation

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as HEPES or borate (B1201080) buffer. Note: Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or other amine-containing buffer.

-

UV lamp with an output at 320-350 nm.

-

Desalting column or dialysis equipment.

Protocol

-

Reagent Preparation :

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Due to the hydrolysis of the Sulfo-NHS ester in aqueous solutions, do not store the stock solution.

-

-

Amine Acylation :

-

Dissolve the amine-containing molecule in the Reaction Buffer.

-

Add the this compound stock solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of this compound is typically recommended.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker :

-

Remove unreacted this compound using a desalting column or through dialysis against the Reaction Buffer. This step is crucial to prevent unwanted reactions during photo-activation.

-

-

Photo-activation and Crosslinking :

-

Add the target molecule for photo-conjugation to the solution containing the acylated molecule.

-

Expose the reaction mixture to a UV lamp (320-350 nm) for 5-15 minutes. The optimal exposure time and distance from the lamp should be determined empirically. It is advisable to perform this step on ice to minimize heat-induced damage to the molecules.

-

-

Quenching (Optional) :

-

To quench any unreacted nitrene groups, add the Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature.

-

-

Purification :

-

Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography) to remove unreacted molecules and byproducts.

-

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas, primarily due to its ability to immobilize biomolecules onto a wide range of surfaces and to create specific bioconjugates.

Immobilization of Biomolecules

A primary application of this compound is the functionalization of surfaces for cell culture and tissue engineering. For instance, extracellular matrix (ECM) proteins like collagen or fibronectin can be covalently attached to hydrogel surfaces (e.g., polyacrylamide) to promote cell adhesion and study cell-matrix interactions.[7]

Caption: Workflow for immobilizing ECM proteins on a hydrogel surface.

Potential Applications in Drug Development

While specific, large-scale applications of this compound in approved drug products are not widely documented, its chemical properties make it a potentially valuable tool in several areas of drug development:

-

Targeted Drug Delivery : this compound can be used to conjugate targeting ligands (e.g., antibodies, peptides, or small molecules) to the surface of drug delivery vehicles like liposomes or nanoparticles. The amine-reactive end can be used to attach the targeting ligand, and the photo-activatable end can be used to attach the ligand-crosslinker conjugate to the surface of the nanoparticle. This can enhance the specific delivery of therapeutic agents to target cells or tissues.

-

Antibody-Drug Conjugates (ADCs) : Heterobifunctional crosslinkers are fundamental to the synthesis of ADCs. While other crosslinkers with more specific thiol-reactive groups are commonly used, a molecule with the properties of this compound could theoretically be employed. The NHS ester could react with lysine residues on an antibody, and the photo-reactive group could be used to attach a cytotoxic drug. However, controlling the site and stoichiometry of conjugation would be challenging with the non-specific nitrene chemistry.

-

Hydrogel-Based Drug Release : this compound can be used to crosslink drug-loaded hydrogels, potentially influencing the release kinetics of the encapsulated therapeutic. By controlling the extent of crosslinking, the degradation rate and porosity of the hydrogel can be modulated, thereby controlling the rate of drug diffusion.

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light.[6] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture upon opening.[6]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life science research. Its combination of amine-reactivity, photo-activatability, and water solubility makes it particularly well-suited for the immobilization of biomolecules onto surfaces and the creation of bioconjugates in aqueous environments. While its direct application in commercial drug products is not extensively documented, its chemical functionalities offer significant potential in the development of targeted drug delivery systems and other advanced therapeutic platforms. Researchers and drug development professionals can leverage the unique properties of this compound to advance their studies in cell biology, tissue engineering, and the design of novel biopharmaceuticals.

References

- 1. Amine reactive Linkers | AxisPharm [axispharm.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-SANPAH's 18.2 Å Spacer Arm: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH), a heterobifunctional crosslinker, with a specific focus on the critical role of its 18.2 Å spacer arm in advanced research and drug development applications. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex molecular interactions.

Core Properties of this compound

This compound is a versatile tool in bioconjugation and surface modification, primarily due to its distinct chemical moieties: a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group. These are separated by a hexanoate (B1226103) spacer arm, contributing to a total spacer length of 18.2 angstroms.[1][2] This specific length is crucial for effectively bridging molecules without causing significant steric hindrance, a critical factor when working with large biomolecules like proteins.[3]

| Property | Value | Reference(s) |

| Spacer Arm Length | 18.2 Å | [1][2] |

| Molecular Weight | 492.40 g/mol | [1][2] |

| Chemical Formula | C₁₆H₁₇N₆NaO₉S | [1][2] |

| NHS Ester Reactivity | Primary amines (e.g., lysine (B10760008) residues in proteins) at pH 7-9 | [4] |

| Photo-reactivity | Forms a reactive nitrene upon UV light exposure (320-350 nm) | [2] |

The Significance of the 18.2 Å Spacer Arm

The 18.2 Å spacer arm of this compound provides a significant advantage in a variety of experimental contexts. This "medium" length spacer is particularly well-suited for intermolecular cross-linking, where the goal is to link two different molecules together.[3]

Reduced Steric Hindrance: When immobilizing large proteins, such as extracellular matrix (ECM) components like fibronectin or collagen, onto a substrate, the 18.2 Å spacer arm extends the protein away from the surface. This separation minimizes steric hindrance, ensuring that the protein's active sites remain accessible for cell binding or other interactions. While longer spacer arms can offer even greater separation, they may also introduce excessive flexibility, potentially leading to non-specific interactions. Conversely, shorter spacer arms may not provide sufficient clearance, leading to a loss of biological activity of the immobilized molecule.

Optimal for Cell Adhesion and Signaling Studies: In the context of cell biology, the 18.2 Å length has proven effective in studies of cell adhesion, migration, and mechanotransduction. By creating a more "natural" presentation of ECM proteins on artificial substrates like polyacrylamide hydrogels, this spacer length facilitates the study of cellular responses to their microenvironment. For instance, it allows for the formation of focal adhesions, which are critical for cell signaling and force transmission.

While direct quantitative comparisons of crosslinking efficiency based solely on spacer arm length are not extensively available in the reviewed literature, the widespread and successful use of this compound in creating bioactive surfaces for cell culture implicitly validates the efficacy of its 18.2 Å spacer.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key applications of this compound.

General Protocol for Protein Crosslinking

This protocol outlines the basic steps for using this compound to crosslink a protein to another molecule or surface.

-

Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in an appropriate solvent like DMSO.[5]

-

Reaction with Primary Amines (NHS Ester Reaction):

-

Dissolve the protein to be modified in an amine-free buffer (e.g., phosphate (B84403) buffer) at pH 7-9.

-

Add the this compound stock solution to the protein solution. The molar ratio of crosslinker to protein may need to be optimized but a 20-fold molar excess is a common starting point.[1]

-

Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines on the protein.

-

-

Removal of Excess Crosslinker: Remove unreacted this compound using dialysis or a desalting column. This step is crucial to prevent unwanted reactions in the subsequent photoactivation step.

-

Photoactivation (Nitrophenyl Azide Reaction):

-

Introduce the molecule or surface to be crosslinked to the modified protein.

-

Expose the mixture to UV light at 320-350 nm for 5-15 minutes. The exact time and intensity will depend on the specific setup.[2] The nitrophenyl azide group will form a highly reactive nitrene that will covalently bond to nearby molecules.

-

Protocol for Surface Functionalization of Polyacrylamide Gels for Cell Culture

This protocol is widely used in mechanobiology to study how cells respond to substrate stiffness.

-

Gel Preparation: Prepare polyacrylamide gels of the desired stiffness on a glass coverslip according to standard protocols.

-

This compound Activation:

-

Prepare a 0.5-1.0 mg/mL solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 8.5).

-

Cover the surface of the polyacrylamide gel with the this compound solution.

-

Expose the gel to UV light (365 nm) for 5-10 minutes to activate the nitrophenyl azide and attach the crosslinker to the gel surface.

-

Wash the gel thoroughly with buffer to remove unreacted this compound.

-

-

ECM Protein Immobilization:

-

Prepare a solution of the desired ECM protein (e.g., fibronectin, collagen) at a concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[5]

-

Incubate the activated gel with the ECM protein solution for at least 2 hours at room temperature or overnight at 4°C. The NHS ester on the now gel-bound this compound will react with primary amines on the ECM protein.

-

Wash the gel extensively to remove unbound protein before seeding cells.

-

Visualizing Workflows and Pathways

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

Conclusion

The 18.2 Å spacer arm of this compound is a key feature that contributes to its efficacy and versatility as a crosslinking agent in biological research. This specific length provides an optimal balance between bridging distance and conformational flexibility, enabling the successful immobilization of proteins for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. The detailed protocols and workflow visualizations provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their experimental designs.

References

- 1. proteochem.com [proteochem.com]

- 2. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Preparation of Complaint Matrices for Quantifying Cellular Contraction - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Reactive Chemistries of NHS Esters and Nitrophenyl Azides: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a profound understanding of bioconjugation chemistries is paramount for the successful development of novel therapeutics, diagnostics, and research tools. This technical guide provides an in-depth exploration of the reactivity of two widely employed functional groups: N-hydroxysuccinimide (NHS) esters and nitrophenyl azides. We will delve into their reaction mechanisms, specificity, and the critical experimental parameters that govern their efficiency, offering a comprehensive resource for designing and executing robust bioconjugation strategies.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Chemistry

N-hydroxysuccinimide esters are among the most prevalent amine-reactive chemical groups used for the modification and crosslinking of proteins, peptides, and other biomolecules.[1] Their popularity stems from their ability to efficiently form stable amide bonds with primary amines under physiological to slightly alkaline conditions.[2]

Mechanism of Action and Primary Reactivity

The fundamental reaction of an NHS ester involves the nucleophilic attack of a deprotonated primary amine on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The primary targets for NHS ester reactivity in proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[3]

Competing Reactions and Specificity

A critical consideration when working with NHS esters is the competing hydrolysis reaction, where the ester reacts with water to regenerate the carboxylic acid and release NHS. This hydrolysis is highly pH-dependent, with the rate increasing significantly at higher pH values.[2] The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9.[4] The sulfonated version, sulfo-NHS esters, are more water-soluble but exhibit similar susceptibility to hydrolysis.[4][5]

While highly selective for primary amines, NHS esters can also react with other nucleophilic amino acid side chains, particularly the hydroxyl groups of serine, threonine, and tyrosine.[3] These side reactions, leading to the formation of less stable ester linkages, can be significant, with some studies reporting a frequency of up to 30% for modifications on serine and threonine residues.[6]

Quantitative Data on NHS Ester Reactivity

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH for Aminolysis | 7.2 - 8.5 | Aqueous buffers | [2] |

| Half-life of NHS Ester (Hydrolysis) | 4-5 hours | pH 7.0, 0°C | [2] |

| 10 minutes | pH 8.6, 4°C | [2] | |

| Side Reactivity (Ser, Thr, Tyr) | Can be significant (~30%) | Dependent on protein structure and reaction conditions | [3][6] |

Nitrophenyl Azides: Photo-inducible Crosslinking Agents

Nitrophenyl azides are a class of photo-reactive crosslinkers that remain inert until activated by ultraviolet (UV) light. This temporal control offers a significant advantage in studying transient molecular interactions.

Mechanism of Photoactivation and Reactivity

Upon exposure to UV light, typically in the range of 300-460 nm, the nitrophenyl azide (B81097) group undergoes photolysis, releasing nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.[7] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition reactions with double bonds.[7] When primary amines are present, the predominant reaction pathway involves a ring expansion of the nitrene to react with the nucleophilic amine.[7] The use of nitrophenyl azides is generally preferred over simple phenyl azides because they can be activated with longer wavelength UV light, which is less damaging to biological samples.[8]

Experimental Considerations for Photo-Crosslinking

Successful photo-crosslinking experiments with nitrophenyl azides require careful consideration of the UV light source and exposure conditions. High-wattage lamps emitting in the 300-460 nm range are effective.[7] It is crucial to avoid shorter wavelength UV light (e.g., 254 nm) which can cause damage to proteins.[7] The reaction should be performed in amine-free buffers to prevent quenching of the nitrene intermediate.[8]

Heterobifunctional Crosslinkers: Combining the Best of Both Worlds

Heterobifunctional crosslinkers that incorporate both an NHS ester and a nitrophenyl azide moiety, such as Sulfo-SANPAH, offer a powerful two-step approach to crosslinking.[7] This allows for the initial, controlled reaction of the NHS ester with a primary amine on the first target molecule in the dark. After removal of excess crosslinker, the second target molecule can be introduced, and the interaction captured by activating the nitrophenyl azide with UV light.[7]

Experimental Protocols

General Protocol for NHS Ester Labeling of Proteins

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.

-

Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be less than 10%.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.

-

Purification: Remove excess, non-reacted, and hydrolyzed reagent by dialysis or gel filtration.

General Protocol for Photo-Crosslinking with this compound

-

NHS Ester Reaction: In a dark environment, react the target protein with this compound in an amine-free buffer at pH 7-9 for 30-60 minutes at room temperature. A 10- to 50-fold molar excess of the crosslinker is typically used.[7]

-

Removal of Excess Crosslinker: Remove unreacted and hydrolyzed this compound by gel filtration or dialysis.

-

Introduction of Binding Partner: Add the interacting protein or molecule to the solution containing the modified target protein.

-

Photoactivation: Expose the sample to UV light with a wavelength between 300-460 nm.[9] A high-wattage UV lamp positioned a few centimeters from the sample is recommended.[9] Irradiation time will vary depending on the lamp intensity and sample concentration and may require optimization.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE and mass spectrometry.

Mass Spectrometry Analysis of Crosslinked Peptides

Mass spectrometry is a powerful tool for identifying the sites of crosslinking within proteins and protein complexes. The general workflow involves:

-

Enzymatic Digestion: The crosslinked protein sample is digested with a protease, typically trypsin.

-

Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance and can be enriched using techniques like size-exclusion chromatography or by incorporating an affinity tag into the crosslinker.

-

LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.

Conclusion

Both NHS esters and nitrophenyl azides are invaluable tools in the arsenal (B13267) of researchers in drug development and the life sciences. NHS esters provide a robust and efficient method for conjugating molecules to primary amines, while nitrophenyl azides offer the advantage of temporal control through photoactivation. The combination of these two functionalities in heterobifunctional crosslinkers enables sophisticated, multi-step labeling and crosslinking strategies. A thorough understanding of their respective reactivities, specificities, and the influence of experimental parameters is crucial for the successful application of these powerful chemical tools. This guide provides a solid foundation for designing and implementing effective bioconjugation experiments to unravel complex biological processes and accelerate the development of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. covachem.com [covachem.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. proteochem.com [proteochem.com]

Sulfo-SANPAH: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Sulfo-SANPAH for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the heterobifunctional crosslinker, this compound (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a valuable tool in various biochemical and biomedical research applications.

Core Properties of this compound

This compound is a water-soluble crosslinking agent widely used for covalently linking molecules.[1][2][3] Its utility stems from its heterobifunctional nature, possessing two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide (B81097) group.[4][5][6] The NHS ester reacts efficiently with primary amines (-NH2) at a pH of 7-9 to form stable amide bonds.[1][4][5][6] The other end of the molecule contains a nitrophenyl azide group which, upon exposure to UV light (optimally at 320-350 nm), forms a highly reactive nitrene group.[1][4][6] This nitrene can then form covalent bonds by inserting into C-H and N-H bonds or by reacting with double bonds and nucleophiles.[1][4][5]

The sulfonate group on the succinimidyl ring renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents.[2][3][5]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₆O₉S | [7] |

| C₁₆H₁₇N₆NaO₉S (Sodium Salt) | [4][8][9] | |

| Molecular Weight | 470.41 g/mol | [10] |

| 470.4 Da | [7] | |

| 492.40 g/mol (Sodium Salt) | [4][8][9] | |

| Spacer Arm Length | 18.2 Å | [2][3][8] |

| Photoreactivity Wavelength | 320-350 nm | [2][3][6][7][8] |

| Solubility | Soluble in water up to 10 mM | [5][7] |

Mechanism of Action

The crosslinking process with this compound is a two-step reaction, providing control over the conjugation process.

Caption: Mechanism of this compound crosslinking.

Experimental Protocol: General Procedure for Crosslinking

This protocol provides a general guideline for using this compound to crosslink a protein to another molecule. Optimization may be required for specific applications.

Materials:

-

This compound

-

Molecule to be conjugated (e.g., protein)

-

Reaction Buffer: Amine-free and sulfhydryl-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[5][8] Do not use buffers containing Tris or glycine.[5]

-

Quenching Buffer (optional): e.g., 25-60 mM Tris-HCl, pH 7.5

-

UV Lamp (320-350 nm)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][8]

-

Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[5][8] Do not store aqueous stock solutions as the NHS ester is susceptible to hydrolysis.[2][5][8]

-

-

Amine Reaction (First Step - in the dark):

-

Dissolve the protein (or other amine-containing molecule) in the Reaction Buffer.

-

Add the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of this compound to the protein.[8] The final crosslinker concentration is typically between 0.5 to 5 mM.[8]

-

Incubate the reaction for 30-60 minutes at room temperature.[8]

-

-

Removal of Excess Crosslinker (Optional but Recommended):

-

To prevent unwanted reactions of the photo-activated group with the first protein, it is advisable to remove non-reacted and hydrolyzed this compound. This can be achieved by dialysis or gel filtration (desalting column).[8]

-

-

Photo-activation and Covalent Linkage (Second Step):

-

Add the second molecule to be conjugated to the solution containing the modified first molecule.

-

Expose the reaction mixture to UV light (320-350 nm).[8] The distance from the lamp and the exposure time will need to be optimized for the specific setup. A typical starting point is a high-wattage UV lamp placed 5-10 cm above the sample.[8]

-

-

Quenching (Optional):

-

To stop the reaction, unreacted this compound can be quenched by adding a quenching buffer containing primary amines (e.g., Tris or glycine) and incubating for 10-15 minutes at room temperature.[8]

-

Caption: General experimental workflow for this compound crosslinking.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, particularly in fields that require the stable linkage of biomolecules.

-

Surface Functionalization of Biomaterials: this compound is extensively used to immobilize proteins, peptides, and other biomolecules onto various surfaces.[1] This is crucial for creating biocompatible materials, cell culture substrates that mimic the extracellular matrix (ECM), and biosensors.[1][10] For instance, it is used to functionalize polyacrylamide hydrogels to study cell adhesion and mechanotransduction.[1][10]

-

Cell-Surface Protein Crosslinking: Due to its water solubility and membrane-impermeable nature (due to the sulfo-group), this compound is ideal for crosslinking proteins on the surface of living cells.[5] This allows for the study of protein-protein interactions in their native environment.

-

Drug Delivery Systems: In drug development, this compound can be used to conjugate drugs or targeting ligands to carrier molecules such as nanoparticles, liposomes, or polymers.[1] This enables the development of targeted drug delivery systems that can specifically deliver a therapeutic agent to a desired site, potentially increasing efficacy and reducing side effects.[1]

-

Immunoassays and Diagnostics: The ability to covalently link antibodies and antigens to solid supports or reporter molecules is fundamental to the development of various immunoassays, such as ELISA and Western blotting.[2][3]

While this compound is not directly involved in cell signaling pathways as a signaling molecule, its application in creating defined cellular microenvironments allows researchers to investigate how the physical and chemical properties of the extracellular matrix influence intracellular signaling cascades that control cell behavior, such as proliferation, differentiation, and migration.[7]

References

- 1. ProChem, Inc. This compound, CAS 102568-43-4 - Photo-Crosslinker for Bioconjugation [prochemonline.com]

- 2. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound (sulfosuccinimidyl 6-(4′-azido-2′-nitrophenylamino)hexanoate) | Krackeler Scientific, Inc. [krackeler.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. cephamls.com [cephamls.com]

- 7. This compound, primary amine-nitrophenylazide crosslinker (CAS 102568-43-4) | Abcam [abcam.com]

- 8. proteochem.com [proteochem.com]

- 9. This compound Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

Sulfo-SANPAH: A Technical Guide to Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core features and applications of Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate), a versatile heterobifunctional crosslinker. Designed for professionals in research and drug development, this document provides detailed technical information, quantitative data, and experimental protocols to effectively utilize this compound in protein conjugation strategies.

Core Features of this compound

This compound is a water-soluble crosslinker featuring two distinct reactive groups, enabling sequential and controlled conjugation of biomolecules.[1] Its key characteristics make it a valuable tool for creating specific and stable bioconjugates.

Heterobifunctional Nature: this compound possesses two different reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) found on proteins and other molecules.[2]

-

A photoactivatable nitrophenyl azide (B81097) group that, upon exposure to UV light, forms a highly reactive nitrene which can insert into C-H and N-H bonds or react with nucleophiles.[2][3]

This dual functionality allows for a two-step conjugation process, providing greater control over the crosslinking reaction compared to homobifunctional crosslinkers.

Water Solubility: The presence of a sulfonate group on the N-hydroxysuccinimide ring renders this compound water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.[4][2][3] This is particularly advantageous for maintaining the native conformation and activity of proteins.

Spacer Arm: A spacer arm with a length of 18.2 Å separates the two reactive ends of the molecule.[5] This spacer minimizes steric hindrance between the conjugated molecules, preserving their biological function.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative parameters of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Alternative Name | N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | [5] |

| Molecular Weight | 492.40 g/mol | [1][5] |

| Chemical Formula | C16H17N6NaO9S | [1][5] |

| Spacer Arm Length | 18.2 Å | [6][5] |

| Photoactivation Wavelength | 300-460 nm | [3][5] |

| Solubility | Water-soluble up to 10 mM | [3] |

| Purity | ≥ 90% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide a general protocol for a two-step protein conjugation.

Materials and Reagents

-

This compound

-

Protein A (to be modified with this compound)

-

Protein B (or other molecule to be conjugated to Protein A)

-

Amine-free buffers (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7-9; 20 mM HEPES; 100 mM carbonate/bicarbonate; 50 mM borate)[3]

-

Quenching buffer (e.g., 25-60 mM Tris)[5]

-

Desalting columns or dialysis equipment

Step 1: Amine-Reactive Conjugation (NHS Ester Reaction)

This initial step involves the reaction of the NHS ester group of this compound with primary amines on the target protein (Protein A).

-

Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][5] Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate amine-free buffer immediately before use.[3][5] Do not store the reconstituted crosslinker.[3]

-

Reaction: Add the this compound solution to the solution of Protein A. A common starting point is a 20-fold molar excess of the crosslinker to the protein.[5] The final crosslinker concentration is typically between 0.5 to 5 mM.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5] The reaction can also be performed on ice, but may require a longer incubation time.[5]

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris) can be added to react with any excess this compound.[5]

-

Purification: Remove excess, non-reacted, and hydrolyzed this compound from the modified Protein A using a desalting column or dialysis.[3][5] This step is crucial to prevent unwanted side reactions in the subsequent photoactivation step.

Step 2: Photoactivatable Conjugation (Nitrophenyl Azide Reaction)

In this second step, the nitrophenyl azide group on the modified Protein A is activated by UV light to form a covalent bond with the second molecule (Protein B).

-

Mixing: Combine the purified, this compound-modified Protein A with Protein B in a suitable reaction vessel.

-

Photoactivation: Expose the reaction mixture to a UV lamp with an emission wavelength between 300-460 nm.[3][5] It is important to avoid wavelengths below 300 nm as they can cause protein damage.[3] The distance from the lamp to the sample is typically 5-10 cm.[3][5] The duration of exposure will depend on the intensity of the UV source.

-

Final Product: The resulting product is a conjugate of Protein A and Protein B, linked via the this compound crosslinker.

Diagrams and Workflows

Visual representations of the experimental processes can aid in understanding the logical flow and key steps.

Caption: General workflow for a two-step protein conjugation using this compound.

Caption: Reaction mechanism of this compound in a two-step conjugation process.

Applications in Research and Development

This compound is widely utilized in various applications, including:

-

Immobilization of proteins: Covalently attaching proteins, such as extracellular matrix (ECM) proteins, to surfaces like polyacrylamide gels for cell culture studies.[6][7][8]

-

Western blotting: Enhancing the detection of proteins in Western blot experiments.[6][9]

-

Drug delivery: Conjugating antibodies or other targeting ligands to drug-loaded nanoparticles or liposomes.

-

Enzyme immobilization: Creating stable and reusable biocatalysts by crosslinking enzymes to solid supports.

Important Considerations

-

Moisture Sensitivity: The NHS ester of this compound is susceptible to hydrolysis.[3][5] It is crucial to handle the reagent in a dry environment and to prepare solutions immediately before use.

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the NHS ester reaction, as they will compete with the intended target.[3][5]

-

Light Protection: The nitrophenyl azide group is light-sensitive. The first step of the conjugation and the storage of the reagent should be performed in the dark or protected from light.

-

Optimization: The optimal concentrations of the crosslinker and proteins, as well as the reaction times, may need to be determined empirically for each specific application.

By understanding the key features, quantitative data, and experimental protocols outlined in this guide, researchers can effectively leverage this compound for their protein conjugation needs, leading to the successful development of novel bioconjugates for a wide range of applications.

References

- 1. covachem.com [covachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. medkoo.com [medkoo.com]

- 5. proteochem.com [proteochem.com]

- 6. This compound | 102568-43-4 [chemicalbook.com]

- 7. N-terminal Specific Conjugation of Extracellular Matrix Proteins to 2-Pyridinecarboxaldehyde Functionalized Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogels with enhanced protein conjugation efficiency reveal stiffness-induced YAP localization in stem cells depends on biochemical cues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (this compound) - ProteoChem [proteochem.com]

Methodological & Application

Application Notes and Protocols for Sulfo-SANPAH Functionalization of Polyacrylamide Gels

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of polyacrylamide gels using the heterobifunctional crosslinker Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate). This method is widely employed to covalently attach proteins, peptides, and other amine-containing ligands to the surface of polyacrylamide gels, thereby enabling studies of cell-matrix interactions, mechanotransduction, and other cellular processes in a controlled in vitro environment.

Introduction

Polyacrylamide hydrogels are a versatile platform for cell culture due to their tunable mechanical properties and optical transparency.[1] However, they are biochemically inert and do not inherently support cell adhesion.[1] Surface functionalization with extracellular matrix (ECM) proteins or other biomolecules is therefore essential. This compound is a popular crosslinker for this purpose. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the ligand of interest, and a photoactivatable nitrophenyl azide (B81097) group that forms a covalent bond with the polyacrylamide gel upon UV irradiation.[2][3][4][5] This creates a stable, functionalized surface for cell culture and analysis.[6]

Mechanism of Action

The this compound crosslinking process occurs in two main steps:

-

Photoactivation and Gel Conjugation: Upon exposure to UV light (typically 320-365 nm), the nitrophenyl azide group of this compound forms a highly reactive nitrene group.[3][4][5] This nitrene group can then insert into C-H and N-H bonds within the polyacrylamide matrix, forming a stable covalent linkage.[4][5]

-